![molecular formula C8H13BrMgO2 B11863520 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide
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Overview
Description
1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a spirocyclic structure, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide can be synthesized by reacting 1,4-Dioxaspiro[4.5]decan-8-one with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous ether.
- Add magnesium turnings to the solution.
- Introduce a small amount of iodine to initiate the reaction.
- Stir the mixture under reflux conditions until the magnesium is completely consumed.
- Filter the mixture to remove any unreacted magnesium and iodine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often conducted at low temperatures to control the reactivity and prevent side reactions.
Major Products:
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Coupled Products: Result from reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
Chemistry: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of biochemical pathways and the development of new therapeutic agents.
Medicine: The compound’s reactivity with various functional groups allows for the synthesis of drug candidates and intermediates, contributing to medicinal chemistry and drug discovery efforts.
Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
Mechanism: The reactivity of 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is primarily due to the presence of the magnesium-carbon bond, which imparts nucleophilic character to the carbon atom. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Molecular Targets and Pathways: The compound targets electrophilic centers in organic molecules, facilitating the formation of alcohols, coupled products, and other derivatives. The spirocyclic structure may also influence the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor to the Grignard reagent, used in similar synthetic applications.
1,4-Dioxaspiro[4.4]nonan-8-ylmagnesium bromide: Another Grignard reagent with a slightly different spirocyclic structure, leading to variations in reactivity and stability.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reaction conditions.
Biological Activity
1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is a complex organomagnesium compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its unique spirocyclic structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C8H12BrO3 with a molecular weight of approximately 256.09 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H12BrO3 |
Molecular Weight | 256.09 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions facilitated by the magnesium ion. This interaction can lead to modifications in enzymatic activities and cellular pathways.
Key Mechanisms:
- Nucleophilic Attack : The magnesium ion enhances the nucleophilicity of the compound, allowing it to participate in various biochemical reactions.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Biological Activity
Research indicates that compounds related to this compound exhibit several biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity : Initial studies indicate that certain modifications can enhance cytotoxicity against cancer cell lines.
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of various spiro compounds, including derivatives of this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity in Cancer Cells : Research conducted on modified versions of this compound demonstrated a dose-dependent cytotoxic effect on HeLa cells (cervical cancer cell line), with IC50 values indicating promising anticancer potential .
Applications in Drug Development
The unique structural features of this compound make it a valuable candidate for drug development:
- Lead Compound for Anticancer Drugs : Its ability to inhibit specific cancer-related enzymes positions it as a lead compound for further development into anticancer therapeutics.
- Potential Antimicrobial Agents : Given its demonstrated antimicrobial activity, it could be explored for use in treating bacterial infections.
Properties
Molecular Formula |
C8H13BrMgO2 |
---|---|
Molecular Weight |
245.40 g/mol |
InChI |
InChI=1S/C8H13O2.BrH.Mg/c1-2-4-8(5-3-1)9-6-7-10-8;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
YETOVLDHTVUAOO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2(CC[CH-]1)OCCO2.[Mg+2].[Br-] |
Origin of Product |
United States |
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